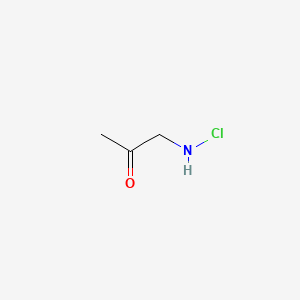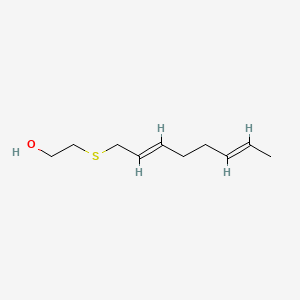
2-(2,6-Octadienylthio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Octadienylthio)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Octadienylthio)ethanol typically involves the reaction of 2,6-octadienyl halides with thiol-containing compounds under basic conditions. One common method is the nucleophilic substitution reaction where 2,6-octadienyl chloride reacts with thiourea to form the corresponding thioether, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Octadienylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The thioether group can participate in substitution reactions, forming new thioether or sulfoxide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various thioether and sulfoxide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Octadienylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(2,6-Octadienylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group.
2-Mercaptoethanol: Contains both a hydroxyl and a thiol group.
Allyl alcohol: An alcohol with an allyl group.
Uniqueness
2-(2,6-Octadienylthio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications compared to simpler alcohols and thiols .
Eigenschaften
CAS-Nummer |
94135-33-8 |
|---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
2-[(2E,6E)-octa-2,6-dienyl]sulfanylethanol |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-3,6-7,11H,4-5,8-10H2,1H3/b3-2+,7-6+ |
InChI-Schlüssel |
FEAIFWLZCMLWTH-BLWKUPHCSA-N |
Isomerische SMILES |
C/C=C/CC/C=C/CSCCO |
Kanonische SMILES |
CC=CCCC=CCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)


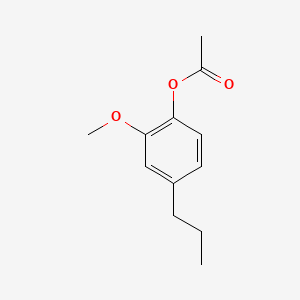

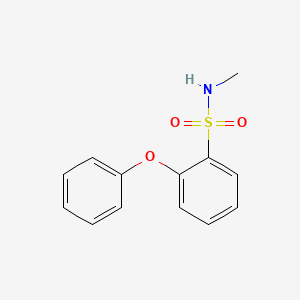
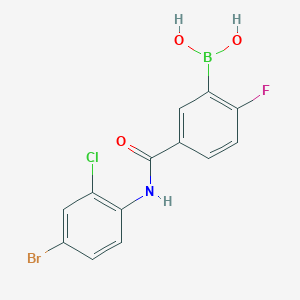
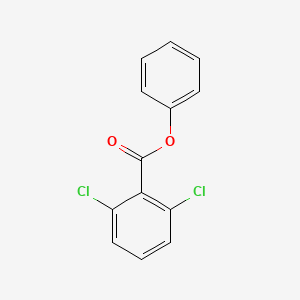
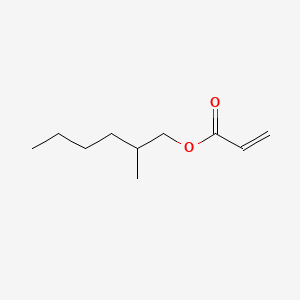
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
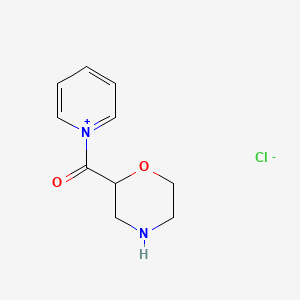

![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
